N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide
Description
This compound is a benzenesulphonamide derivative featuring a nitro group at the 3-position, a methyl group on the sulfonamide nitrogen, and a phenyl group substituted with a phenoxy-phenylamino moiety bearing a 1,1,3,3-tetramethylbutyl chain. Sulfonamides are well-documented for their roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds, with substituents critically modulating their bioactivity and pharmacokinetics .
Properties
CAS No. |
79135-82-3 |
|---|---|
Molecular Formula |
C33H37N3O5S |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
N-methyl-3-nitro-N-phenyl-4-[4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]anilino]benzenesulfonamide |
InChI |
InChI=1S/C33H37N3O5S/c1-32(2,3)23-33(4,5)24-12-16-27(17-13-24)41-28-18-14-25(15-19-28)34-30-21-20-29(22-31(30)36(37)38)42(39,40)35(6)26-10-8-7-9-11-26/h7-22,34H,23H2,1-6H3 |
InChI Key |
XCCIYECKBBTTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide typically involves multiple steps. One common approach includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Amination: Conversion of the nitro group to an amine.
Sulphonation: Introduction of the sulphonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative .
Scientific Research Applications
N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and inferred properties of the target compound with analogous sulfonamides:
Key Findings from Comparative Analysis
Electronic Effects: The nitro group in the target compound and ’s analog may act as a hydrogen bond acceptor or participate in redox reactions, unlike the amino () or methoxy () groups, which are electron-donating .
Solubility and Lipophilicity: Bulky tetramethylbutylphenoxy substituents in the target compound likely reduce aqueous solubility but enhance membrane permeability, whereas hydroxyl groups () improve solubility at the cost of permeability . Cyclohexylamino groups () balance hydrophilicity and lipophilicity, favoring cellular uptake .
Metabolic Stability :
- Nitro groups (target compound, ) may undergo enzymatic reduction, acting as prodrugs, while fluorine () resists metabolism, prolonging half-life .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step procedures to introduce the tetramethylbutylphenoxy group, similar to the multi-step synthesis of ’s compound .
Contradictions and Limitations
- While bulky groups like tetramethylbutylphenoxy may enhance target binding in some contexts, they could sterically hinder interactions with smaller active sites .
Biological Activity
Chemical Structure and Properties
The chemical structure of N-Methyl-3-nitro-N-phenyl-4-((4-(4-(1,1,3,3-tetramethylbutyl)phenoxy)phenyl)amino)benzenesulphonamide can be represented as follows:
- Molecular Formula : C33H37N3O5S
- Molecular Weight : 587.729 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a potent anticancer activity that warrants further investigation into its mechanism of action.
Antimicrobial Properties
The sulfonamide moiety is traditionally associated with antimicrobial activity. Research has shown that derivatives similar to N-Methyl-3-nitro-N-phenyl-4-sulfonamide exhibit broad-spectrum antibacterial effects.
- Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes related to cancer cell proliferation and bacterial growth. For instance:
- Enzyme Inhibition : The compound may inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria and cancer cells, thereby disrupting their growth.
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary toxicity studies on animal models have indicated a favorable safety profile at therapeutic doses.
- Case Study 2 : In a study involving mice, administration of the compound at doses up to 50 mg/kg did not result in significant adverse effects or mortality over a two-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
